5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline
Description
Properties
IUPAC Name |
2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-10-3-4-11(12-9(10)2-1-5-16-12)18-7-8-6-17-13(15)19-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKQZRYXHDFWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CN=C(S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324651 | |
| Record name | 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672950-05-9 | |
| Record name | 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-chloro-1,3-thiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline exhibits various biological activities that make it a candidate for further investigation in therapeutic contexts:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The presence of the thiazole moiety enhances this activity, making it effective against a range of pathogens.
- Anticancer Properties : Quinoline-based compounds are known for their anticancer effects. Preliminary studies suggest that this compound could inhibit tumor growth and induce apoptosis in cancer cells, although more extensive clinical trials are necessary to confirm these effects.
- Anti-inflammatory Effects : There is evidence to suggest that compounds containing thiazole and quinoline structures can mitigate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values indicating its potential as an antibiotic agent .
Case Study 2: Anticancer Activity
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and transcription. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Triazole-Substituted Quinolines
- Example: 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline Synthesis: Prepared via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between 5-chloro-8-hydroxyquinoline and propargyl intermediates . Activity: Exhibits MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus, outperforming ketoconazole (MIC = 16 µg/mL) . Physicochemical Properties: Lipinski’s descriptors (molecular weight = 415.3, logP = 3.2) suggest favorable oral bioavailability .
Benzimidazole-Substituted Quinolines
- Example: 5-Chloro-8-{[1-(methylsulphonyl)-1H-benzimidazol-2-yl]methoxy}quinoline Synthesis: Condensation of 5-chloro-8-hydroxyquinoline with sulfonylated benzimidazole chlorides . Activity: Moderate antifungal activity (MIC = 32 µg/mL against Aspergillus niger) but lower than triazole analogs . Key Feature: The sulfonyl group improves solubility but may reduce membrane permeability due to increased polarity.
Nitro- and Fluoro-Substituted Quinolines
- Example: 5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline Structure: Incorporates a nitro group at the 4-position of the phenoxy substituent .
Key Findings :
- Triazole derivatives exhibit superior antifungal activity, likely due to their ability to inhibit cytochrome P450 enzymes in fungi .
- Thiazole-quinoline hybrids show balanced antibacterial and antifungal profiles, attributed to the thiazole’s dual role in membrane disruption and enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
| Property | Thiazole-Quinoline | Triazole-Quinoline | Benzimidazole-Quinoline |
|---|---|---|---|
| Molecular Weight | 380.2 | 415.3 | 432.4 |
| logP | 3.5 | 3.2 | 2.8 |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| TPSA (Ų) | 65 | 78 | 95 |
Analysis :
- Triazole and benzimidazole analogs exhibit higher topological polar surface area (TPSA), improving solubility but reducing blood-brain barrier permeability .
Biological Activity
5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline is a heterocyclic compound that combines a quinoline ring with a thiazole moiety. This unique structural combination enhances its potential for various biological activities, particularly in medicinal chemistry. Quinoline derivatives are known for their broad pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₈Cl₂N₂OS, with a molar mass of 311.19 g/mol. The compound features a chloro substituent at position 5 of the quinoline ring and a methoxy group linked to a thiazole ring at position 8.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂N₂OS |
| Molar Mass | 311.19 g/mol |
| CAS Number | [Not specified] |
| Melting Point | [Not specified] |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains. The compound's mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes in microorganisms.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interact with critical signaling pathways involved in cancer progression is currently under investigation.
Research Findings on Anticancer Mechanisms
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (colorectal cancer) and Caco-2 cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through modulation of key proteins in the PI3K/AKT/mTOR signaling pathway .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline | Contains a quinoline structure | Antimicrobial |
| 5-Chloro-2-methoxythiazole | Features a thiazole ring | Antimicrobial |
| Benzothiazole derivatives | Thiazole ring fused with benzene | Varying biological activities |
The unique dual-ring structure combining both quinoline and thiazole functionalities may enhance the biological activity and specificity of this compound compared to those containing only one of these rings .
Q & A
Q. What are the established synthetic routes for 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline, and what are the critical reaction parameters?
The synthesis typically involves a three-step procedure: (1) O-propargylation of 5-chloro-8-hydroxyquinoline, (2) copper-catalyzed 1,3-dipolar cycloaddition with an azide precursor, and (3) purification via column chromatography. Critical parameters include catalyst choice (e.g., CuI), solvent selection (DMF or THF), and reaction temperature (60–80°C). Microwave-assisted synthesis can enhance reaction efficiency .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
Q. What preliminary biological screening models are used for this compound?
Antifungal activity is commonly assessed against Candida albicans (MIC assays) due to the thiazole moiety’s membrane-disruption potential. Cytotoxicity screening in mammalian cell lines (e.g., HepG2) via MTT assays provides initial safety profiles .
Q. How can researchers optimize crystallization for structural analysis?
Slow vapor diffusion using dichloromethane/hexane (1:3 v/v) at 4°C yields X-ray-quality crystals. Refinement with SHELXL and twinning correction via TWINABS ensures high-resolution structures .
Q. What chromatographic methods separate synthetic byproducts?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient, 254 nm detection) achieves baseline separation. Confirm fractions via LC-MS .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
Use orthogonal assays (e.g., time-kill kinetics vs. MIC) and validate compound purity via HPLC. Cross-check structural integrity with X-ray crystallography to rule out polymorphic variations .
Q. What computational strategies predict binding modes with fungal targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with cytochrome P450 (PDB: 5TZ1). Validate predictions with in vitro CYP450 inhibition assays .
Q. How can regioselectivity in the thiazole coupling step be analyzed?
¹H-¹³C HMBC NMR maps long-range correlations to confirm substitution patterns. DFT calculations (Gaussian 16, B3LYP/6-31G*) compare transition-state energies of regioisomers .
Q. What strategies improve metabolic stability in preclinical studies?
Introduce deuterium at labile positions (e.g., benzylic hydrogens) using deuterated reagents. Assess stability in liver microsome assays with LC-MS/MS quantification .
Q. How to address cytotoxicity while retaining antimicrobial efficacy?
Modify the quinoline core with hydrophilic groups (e.g., carboxylate at C-3). Use SAR studies guided by logP calculations (Molinspiration) to balance activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
